1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multi-step organic reactionsThe final step involves the incorporation of the trifluoroethanone moiety under controlled conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process is carefully monitored to maintain the integrity of the trifluoroethanone group, which is sensitive to harsh conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate to preserve the integrity of the trifluoroethanone group .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core and trifluoroethanone group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE
- 1-[7-ETHYL-1-(2-METHOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE
- 1-[7-ETHYL-1-(2-CHLOROETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE
Uniqueness: The presence of the phenoxyethyl group in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. This unique feature may contribute to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-[7-ethyl-1-(2-phenoxyethyl)indol-3-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c1-2-14-7-6-10-16-17(19(25)20(21,22)23)13-24(18(14)16)11-12-26-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFMTKKKOXGZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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